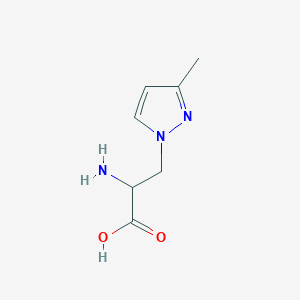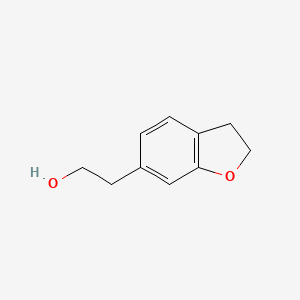![molecular formula C16H12BrClN2S2 B13065881 2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13065881.png)
2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-{[(4-bromophenyl)sulfanyl]methyl}-12-chloro-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound with a unique structure that includes bromine, chlorine, sulfur, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the synthesis would involve standard organic chemistry techniques such as halogenation, cyclization, and thiolation reactions .
化学反応の分析
Types of Reactions
10-{[(4-bromophenyl)sulfanyl]methyl}-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
科学的研究の応用
10-{[(4-bromophenyl)sulfanyl]methyl}-12-chloro-7-thia-9,11-diazatricyclo[640
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound’s unique structure could be investigated for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes
作用機序
The mechanism of action for 10-{[(4-bromophenyl)sulfanyl]methyl}-12-chloro-7-thia-9,11-diazatricyclo[640 it is likely that the compound interacts with specific molecular targets and pathways, potentially involving its sulfur and nitrogen atoms in binding interactions .
類似化合物との比較
Similar Compounds
Similar compounds include other organochlorine and organobromine compounds, such as:
Chloroform: A simple organochlorine compound used as a solvent.
Bromobenzene: An organobromine compound used in organic synthesis
特性
分子式 |
C16H12BrClN2S2 |
|---|---|
分子量 |
411.8 g/mol |
IUPAC名 |
10-[(4-bromophenyl)sulfanylmethyl]-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H12BrClN2S2/c17-9-4-6-10(7-5-9)21-8-13-19-15(18)14-11-2-1-3-12(11)22-16(14)20-13/h4-7H,1-3,8H2 |
InChIキー |
CXZCLANSATZZHH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)



![10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B13065860.png)

![3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B13065869.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065872.png)



